molecular formula C20H21N B374933 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine

4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine

Cat. No. B374933
M. Wt: 275.4g/mol
InChI Key: WODOUWGGUWAIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089864

Procedure details

In accordance with the process of the present invention, the starting material, i.e., the 4-(10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-piperidine (I) is treated in an inert polar solvent with hydroxide ion, but preferably by dissolving the salt in water, to produce the biologically active 10,11-dihydroxy derivative of 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-piperidine (II). The product produced in this manner is biologically active and is a mixture of primarily the cis and trans isomers, the major portion being present in the cis configuration. The cis isomer of the compound may be isolated by selective fractional crystallization.
Name
4-(10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[C:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:5]2[CH:19]=[CH:20][CH:21]=[CH:22][C:4]=2[CH:3]1Br>O>[CH:22]1[C:4]2[CH2:3][CH2:2][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[C:6](=[C:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[C:5]=2[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
4-(10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(C2=C(C(C3=C1C=CC=C3)=C3CCNCC3)C=CC=C2)Br
Name
hydroxide ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)=C3CCNCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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